

Introduction: The 1,2-Benzisoxazole Core as a Privileged Scaffold

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Compound of Interest

Compound Name:	1,2-Benzisoxazole-3-carboxaldehyde
CAS No.:	84395-93-7
Cat. No.:	B3057714

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The 1,2-benzisoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole ring.[1] In the landscape of medicinal chemistry, this moiety is recognized as a "privileged structure"—a molecular framework that is capable of binding to a diverse range of biological targets with high affinity.[2][3] This versatility has established the 1,2-benzisoxazole core as a cornerstone in the design of novel therapeutics. Its relative metabolic stability and the capacity for functionalization at multiple positions make it an exceptionally valuable starting point for drug discovery campaigns.[4]

The pharmacological significance of this scaffold is underscored by its presence in several commercially successful drugs. These include atypical antipsychotics like Risperidone, Paliperidone, and Iloperidone, as well as the anticonvulsant Zonisamide.[1][2][3][5] The broad spectrum of biological activities associated with 1,2-benzisoxazole derivatives—spanning antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties—continues to fuel intensive research into its synthesis and application.[3][5]

The Strategic Importance of the C-3 Substituent

While the entire benzisoxazole scaffold is crucial, the substituent at the 3-position is a particularly critical determinant of a molecule's pharmacological profile. Medicinal chemists strategically modify this position to modulate potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the group at C-3 dictates the molecule's interaction with its biological target.

For instance, the 3-(sulfamoylmethyl) group of Zonisamide is indispensable for its anticonvulsant activity, which involves the blockade of voltage-gated sodium and calcium channels.[5][6][7] In the case of antipsychotics like Risperidone, the complex piperidinyl-ethyl substituent at the C-3 position is essential for achieving the required high-affinity binding to dopamine D2 and serotonin 5-HT_{2A} receptors.[5] The exploration of different amines, alkyl chains, and aromatic groups at this position allows for the fine-tuning of a compound's therapeutic effect and the mitigation of off-target side effects.

Core Synthetic Methodologies

The construction of the 3-substituted 1,2-benzisoxazole ring system can be approached through several strategic disconnections. The choice of method often depends on the desired substituent at C-3 and the availability of starting materials. The most prevalent and field-proven strategies involve intramolecular cyclizations, cycloaddition reactions, and modern transition-metal-catalyzed annulations.

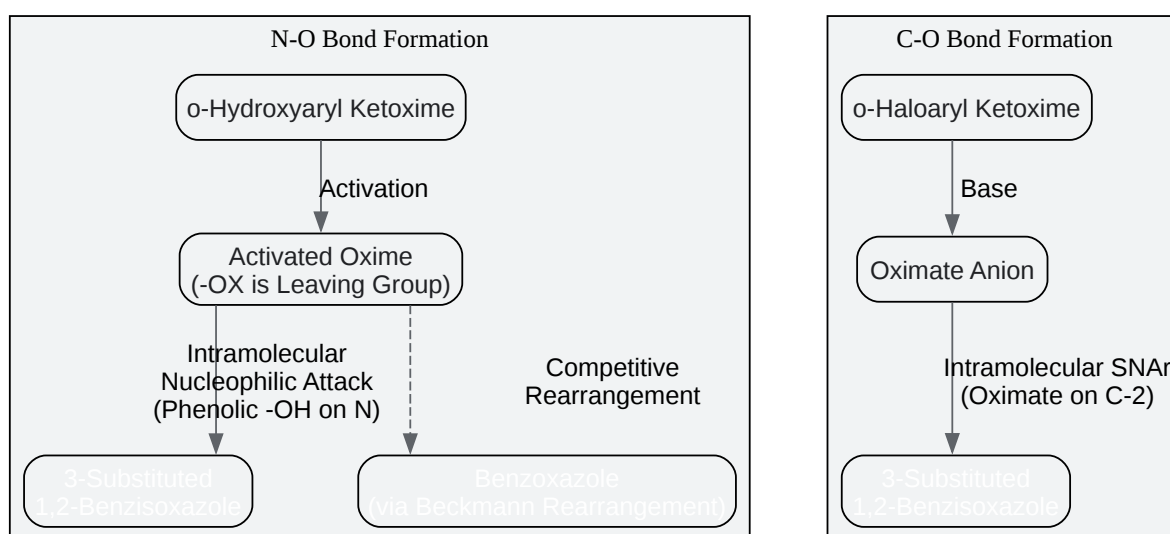
Strategy 1: Intramolecular Cyclization Pathways

Traditional and robust syntheses of the 1,2-benzisoxazole core rely on the formation of the five-membered isoxazole ring from a suitably substituted benzene precursor. This is typically achieved by forming either the N-O bond or the C-O bond in the final ring-closing step.

- **N-O Bond Formation (from o-Hydroxyaryl Oximes):** This classical approach involves the cyclization of an o-hydroxyaryl ketoxime or aldoxime.[5] The causality of this reaction lies in the activation of the oxime's hydroxyl group, turning it into a good leaving group. The adjacent phenolic hydroxyl group then acts as an internal nucleophile, attacking the nitrogen atom to displace the activated group and form the N-O bond. A significant challenge in this pathway is the potential for a competitive Beckmann rearrangement, which leads to the formation of an isomeric benzoxazole.[8][9] The careful selection of reaction conditions and

activating reagents (e.g., polyphosphoric acid, acetic anhydride) is therefore critical to steer the reaction towards the desired 1,2-benzisoxazole product.[8][10]

- C-O Bond Formation (from o-Substituted Aryl Oximes): An alternative cyclization strategy begins with an aryl oxime bearing a good leaving group (such as a halogen) at the ortho position. In a base-promoted reaction, the oxime hydroxyl is deprotonated, creating a potent nucleophile. This nucleophile then displaces the ortho-substituent via an intramolecular nucleophilic aromatic substitution (S_NAr) to forge the C-O bond of the isoxazole ring.



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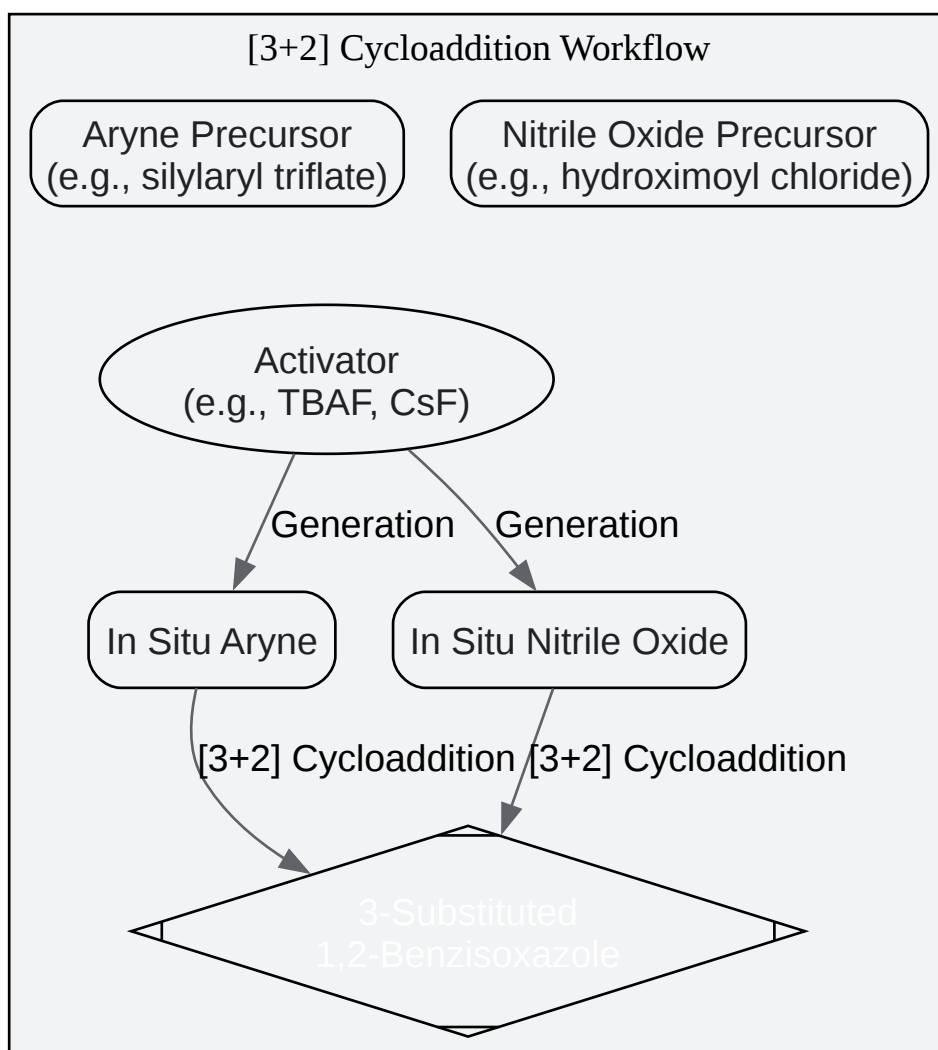
Caption: Key intramolecular cyclization pathways for 1,2-benzisoxazole synthesis.

Strategy 2: [3+2] Cycloaddition of Nitrile Oxides and Arynes

A powerful and versatile modern approach for synthesizing 3-substituted 1,2-benzisoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an aryne.[11] This method is highly

convergent, forming both the benzene and isoxazole rings' connecting bonds in a single, efficient step.

The causality is rooted in the high reactivity of the two intermediates: the nitrile oxide ($R-C\equiv N^+-O^-$) serves as the 1,3-dipole, while the aryne (benzyne) acts as the dipolarophile.[12] The primary technical challenge is that both intermediates are unstable and prone to side reactions, such as the dimerization of the nitrile oxide or polymerization of the aryne.[8][11] A key breakthrough in making this reaction trustworthy and high-yielding was the development of protocols for the simultaneous, in situ generation of both reactive species from stable precursors (e.g., hydroximoyl chlorides for nitrile oxides and *o*-(trimethylsilyl)phenyl triflates for arynes) in a single pot.[11][12] This ensures that their concentrations remain low and that they react preferentially with each other.



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Caption: Workflow for the in situ generation and cycloaddition of arynes and nitrile oxides.

Strategy 3: Palladium-Catalyzed [4+1] Annulation

Reflecting the cutting edge of synthetic methodology, palladium-catalyzed C-H activation has emerged as a novel strategy for constructing the 1,2-benzisoxazole core. One such example is the [4+1] annulation of N-phenoxyacetamides with aldehydes.^{[13][14][15]}

This process involves the palladium-catalyzed activation of the C-H bond ortho to the phenoxy group, forming a palladacycle intermediate. This intermediate then undergoes a sequence of reactions with an aldehyde, ultimately leading to the simultaneous construction of the C-C and C=N bonds of the isoxazole ring.^{[13][14]} This method is notable for its atom economy and its ability to tolerate a wide range of functional groups on both the aldehyde and the phenoxyacetamide, providing direct access to complex 3-substituted benzisoxazoles. It has been successfully applied to the synthesis of intermediates for drugs like Risperidone.^{[13][14]}

Applications in Drug Development: Mechanistic Insights from Key Drugs

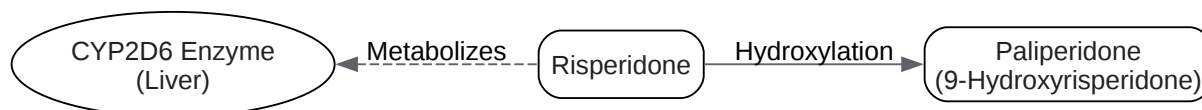
The true value of the 3-substituted 1,2-benzisoxazole scaffold is best understood through its application in marketed pharmaceuticals.

Case Study: Risperidone and Paliperidone (Antipsychotics)

Risperidone is a cornerstone of atypical antipsychotic therapy, valued for its efficacy against both the positive and negative symptoms of schizophrenia.^[16] Its mechanism of action is primarily attributed to a potent antagonism of both dopamine D2 and serotonin 5-HT_{2A} receptors.^{[16][17]} The 1,2-benzisoxazole core serves as a bioisosteric replacement for the indole nucleus found in serotonin, contributing to the molecule's high affinity for serotonergic receptors.^[18]

Paliperidone is the major active metabolite of Risperidone, formed by hydroxylation of the parent drug.^{[16][19][20]} While pharmacodynamically similar, a key difference lies in their

metabolism. Risperidone is extensively metabolized by the cytochrome P450 enzyme CYP2D6, whereas Paliperidone undergoes minimal hepatic metabolism.[19] This makes Paliperidone less susceptible to drug-drug interactions involving the CYP2D6 pathway and can lead to more predictable plasma concentrations in patients with genetic variations in this enzyme.[19]



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Caption: Metabolic conversion of Risperidone to its active metabolite, Paliperidone.

Quantitative Data: Synthesis of 3-Aryl-1,2-Benzisoxazoles via [3+2] Cycloaddition

The following table summarizes representative yields for the synthesis of various 3-aryl-1,2-benzisoxazoles using the TBAF-mediated [3+2] cycloaddition of in situ generated benzyne and substituted nitrile oxides. This data highlights the method's tolerance for diverse electronic properties on the C-3 substituent.

Entry	R-Group on Nitrile Oxide Precursor	Product	Yield (%)	Reference
1	4-Methoxyphenyl	3-(4-Methoxyphenyl)-1,2-benzisoxazole	99	[11]
2	4-Isopropylphenyl	3-(4-Isopropylphenyl)-1,2-benzisoxazole	95	[11]
3	Phenyl	3-Phenyl-1,2-benzisoxazole	92	[21]
4	3-Bromophenyl	3-(3-Bromophenyl)-1,2-benzisoxazole	88	[11]
5	2-Nitrophenyl	3-(2-Nitrophenyl)-1,2-benzisoxazole	57	[21]

Experimental Protocols

The following protocols are provided as self-validating systems, offering detailed steps for two distinct and reliable synthetic strategies.

Protocol 1: Synthesis of 3-Aryl-1,2-benzisoxazole via [3+2] Cycloaddition

This protocol describes the one-pot synthesis via the simultaneous in situ generation of benzyne and a nitrile oxide.[8][11]

- **Reaction Setup:** To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the hydroximoyl chloride (1.0 equiv) and o-(trimethylsilyl)phenyl triflate (1.2 equiv).

- **Solvent Addition:** Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the reagents (concentration approx. 0.1 M with respect to the hydroximoyl chloride).
- **Initiation:** Cool the solution to 0 °C in an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.4 equiv) dropwise over 5 minutes with vigorous stirring.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-1,2-benzisoxazole.

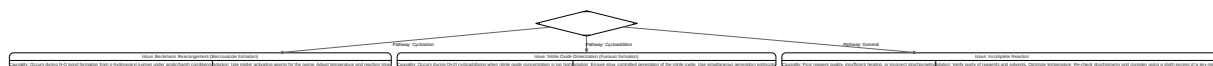
Protocol 2: Synthesis of 3-Methyl-1,2-benzisoxazole via Cyclization of o-Hydroxyacetophenone Oxime

This protocol details the classical cyclization method starting from a commercially available ketone.^[10]

- **Oxime Formation:** Dissolve 2'-hydroxyacetophenone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol. Add pyridine (2.0 equiv) and reflux the mixture for 2-4 hours until TLC indicates complete conversion of the ketone.
- **Isolation of Oxime:** Cool the reaction mixture and pour it into cold water. Collect the precipitated solid (the oxime) by filtration, wash with water, and dry.
- **Cyclization:** In a round-bottom flask, combine the dried 2'-hydroxyacetophenone oxime (1.0 equiv) with acetic anhydride (5.0 equiv).
- **Heating:** Heat the reaction mixture to reflux for 4 hours. Monitor the consumption of the starting material by TLC.

- **Work-up:** After cooling, carefully pour the reaction mixture into ice-cold water. A solid product should precipitate.
- **Purification:** Filter the resulting solid, wash thoroughly with water to remove acetic acid, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure 3-methyl-1,2-benzisoxazole.

Troubleshooting Common Synthetic Issues



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Caption: Troubleshooting workflow for common issues in 1,2-benzisoxazole synthesis.[8]

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